molecular formula C26H46O10 B14584903 Acetic acid;5-methoxy-3-tridecylbenzene-1,2,4-triol CAS No. 61621-69-0

Acetic acid;5-methoxy-3-tridecylbenzene-1,2,4-triol

Katalognummer: B14584903
CAS-Nummer: 61621-69-0
Molekulargewicht: 518.6 g/mol
InChI-Schlüssel: KFARJJUYIOMAPK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetic acid;5-methoxy-3-tridecylbenzene-1,2,4-triol is a complex organic compound that combines the properties of acetic acid with a substituted benzene ring. This compound is characterized by the presence of a methoxy group and a long tridecyl chain attached to a benzene ring, along with three hydroxyl groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;5-methoxy-3-tridecylbenzene-1,2,4-triol typically involves multiple steps. One common method is the Friedel-Crafts alkylation, where a benzene ring is alkylated with a tridecyl group using an alkyl halide and a Lewis acid catalyst such as aluminum chloride . Following this, the methoxy group can be introduced through a nucleophilic substitution reaction using methanol and a suitable base. The hydroxyl groups are then added via hydroxylation reactions, often using reagents like hydrogen peroxide or osmium tetroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the desired compound with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Acetic acid;5-methoxy-3-tridecylbenzene-1,2,4-triol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Methanol, ammonia, halides

Major Products

The major products formed from these reactions include various substituted benzene derivatives, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Acetic acid;5-methoxy-3-tridecylbenzene-1,2,4-triol has several scientific research applications:

Wirkmechanismus

The mechanism of action of acetic acid;5-methoxy-3-tridecylbenzene-1,2,4-triol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their structure and function. The methoxy group and the tridecyl chain can interact with lipid membranes, altering their properties and influencing cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Acetic acid;5-methoxy-3-dodecylbenzene-1,2,4-triol: Similar structure but with a shorter dodecyl chain.

    Acetic acid;5-methoxy-3-tetradecylbenzene-1,2,4-triol: Similar structure but with a longer tetradecyl chain.

    Acetic acid;5-methoxy-3-pentadecylbenzene-1,2,4-triol: Similar structure but with a pentadecyl chain.

Uniqueness

The uniqueness of acetic acid;5-methoxy-3-tridecylbenzene-1,2,4-triol lies in its specific combination of functional groups and the length of the tridecyl chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

61621-69-0

Molekularformel

C26H46O10

Molekulargewicht

518.6 g/mol

IUPAC-Name

acetic acid;5-methoxy-3-tridecylbenzene-1,2,4-triol

InChI

InChI=1S/C20H34O4.3C2H4O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-16-19(22)17(21)15-18(24-2)20(16)23;3*1-2(3)4/h15,21-23H,3-14H2,1-2H3;3*1H3,(H,3,4)

InChI-Schlüssel

KFARJJUYIOMAPK-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCCC1=C(C(=CC(=C1O)OC)O)O.CC(=O)O.CC(=O)O.CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.